molecular formula C₁₆H₂₅N₃O₂ B1145460 N8-Coumaroylspermidine CAS No. 67005-74-7

N8-Coumaroylspermidine

Cat. No.: B1145460
CAS No.: 67005-74-7
M. Wt: 291.39
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Description

N8-Coumaroylspermidine is a naturally occurring polyamine conjugate that has garnered significant attention due to its potential therapeutic and environmental applications. It belongs to the spermidine family, which plays a crucial role in various biological processes, including cell growth, differentiation, and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: N8-Coumaroylspermidine can be synthesized through the reaction of spermidine with p-coumaric acid. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between the carboxyl group of p-coumaric acid and the amino group of spermidine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through high-speed counter-current chromatography (HSCCC). This method allows for the efficient separation and purification of coumaroylspermidine analogs from natural sources such as safflower. The HSCCC separation is performed using a two-phase solvent system composed of chloroform, methanol, and water .

Chemical Reactions Analysis

Types of Reactions: N8-Coumaroylspermidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the coumaroyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various coumaroyl derivatives and spermidine analogs, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N8-Coumaroylspermidine has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the synthesis and reactivity of polyamine conjugates.

    Biology: The compound has been shown to exhibit significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: this compound has demonstrated potential as an antidepressant, as it can inhibit the uptake of serotonin and other neurotransmitters.

    Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

N8-Coumaroylspermidine exerts its effects through various molecular targets and pathways:

    Neurotransmitter Inhibition: The compound inhibits the uptake of serotonin, dopamine, and noradrenaline, leading to increased levels of these neurotransmitters in the brain.

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.

    Anti-inflammatory Effects: this compound modulates the expression of inflammatory cytokines and enzymes, reducing inflammation.

Comparison with Similar Compounds

N8-Coumaroylspermidine is unique among coumaroylspermidine analogs due to its specific structure and biological activities. Similar compounds include:

  • N1,N5,N10-(E)-tri-p-coumaroylspermidine (EEE)
  • N1,N5,N10-(Z)-tri-p-coumaroylspermidine (ZZZ)
  • N1(E)-N5-(Z)-N10-(E)-tri-p-coumaroylspermidine (EZE)
  • N1(E)-N5-(Z)-N10-(Z)-tri-p-coumaroylspermidine (EZZ)

These analogs differ in their geometric isomerism and biological activities, with this compound showing distinct antidepressant and anti-inflammatory properties .

Properties

CAS No.

67005-74-7

Molecular Formula

C₁₆H₂₅N₃O₂

Molecular Weight

291.39

Synonyms

(E)​-N-​[3-​[(4-​aminobutyl)​amino]​propyl]​-​3-​(4-​hydroxyphenyl)​-​2-propenamide; 

Origin of Product

United States

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